

Application Notes and Protocols for NMR Spectroscopic Characterization of Octyl Hexanoate

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Compound of Interest

Compound Name: Octyl hexanoate

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These application notes provide a comprehensive guide to the characterization of **octyl hexanoate** using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are outlined to ensure accurate and reproducible results.

Introduction

Octyl hexanoate is a fatty acid ester commonly used as a fragrance and flavoring agent. Its chemical structure consists of an octyl group attached to a hexanoate moiety. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document details the application of ^1H and ^{13}C NMR for the complete characterization of **octyl hexanoate**.

Data Presentation

The following tables summarize the expected quantitative ^1H and ^{13}C NMR data for **octyl hexanoate**. These values are based on predictive models and data from homologous compounds and publicly available spectral databases.

Table 1: ^1H NMR Spectral Data for **Octyl Hexanoate** (Predicted)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2	2.28	Triplet	2H	~7.5
H-1'	4.05	Triplet	2H	~6.7
H-3	1.62	Quintet	2H	~7.5
H-2'	1.60	Quintet	2H	~6.9
H-4, H-5	1.30	Multiplet	4H	-
H-3' to H-7'	1.28	Multiplet	10H	-
H-6	0.89	Triplet	3H	~7.0
H-8'	0.88	Triplet	3H	~7.0

Table 2: ^{13}C NMR Spectral Data for **Octyl Hexanoate**

Assignment	Chemical Shift (δ , ppm)
C-1 (C=O)	173.9
C-1'	64.4
C-2	34.3
C-3'	31.8
C-2'	29.2
C-3	28.7
C-4' to C-6'	25.9
C-4	24.8
C-5	22.4
C-7'	22.6
C-6	13.9
C-8'	14.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[1\]](#)

- **Sample Purity:** Ensure the **octyl hexanoate** sample is of high purity to avoid signals from contaminants.
- **Sample Quantity:** For ^1H NMR, dissolve 5-25 mg of **octyl hexanoate** in approximately 0.6-0.7 mL of deuterated solvent. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[1\]](#)
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for esters and is recommended for this application.[\[1\]](#)

- Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).
- Procedure:
 - Weigh the desired amount of **octyl hexanoate** into a clean, dry vial.
 - Add the deuterated solvent containing TMS.
 - Gently vortex the vial to ensure complete dissolution of the sample.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
 - Cap the NMR tube securely.

1D NMR Data Acquisition

- Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.
- ^1H NMR Acquisition Protocol:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Use a standard single-pulse experiment.
 - Key acquisition parameters:
 - Pulse Angle: $30\text{-}90^\circ$
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis, a longer relaxation delay of at least 5 times the longest T_1 is necessary.[\[1\]](#)

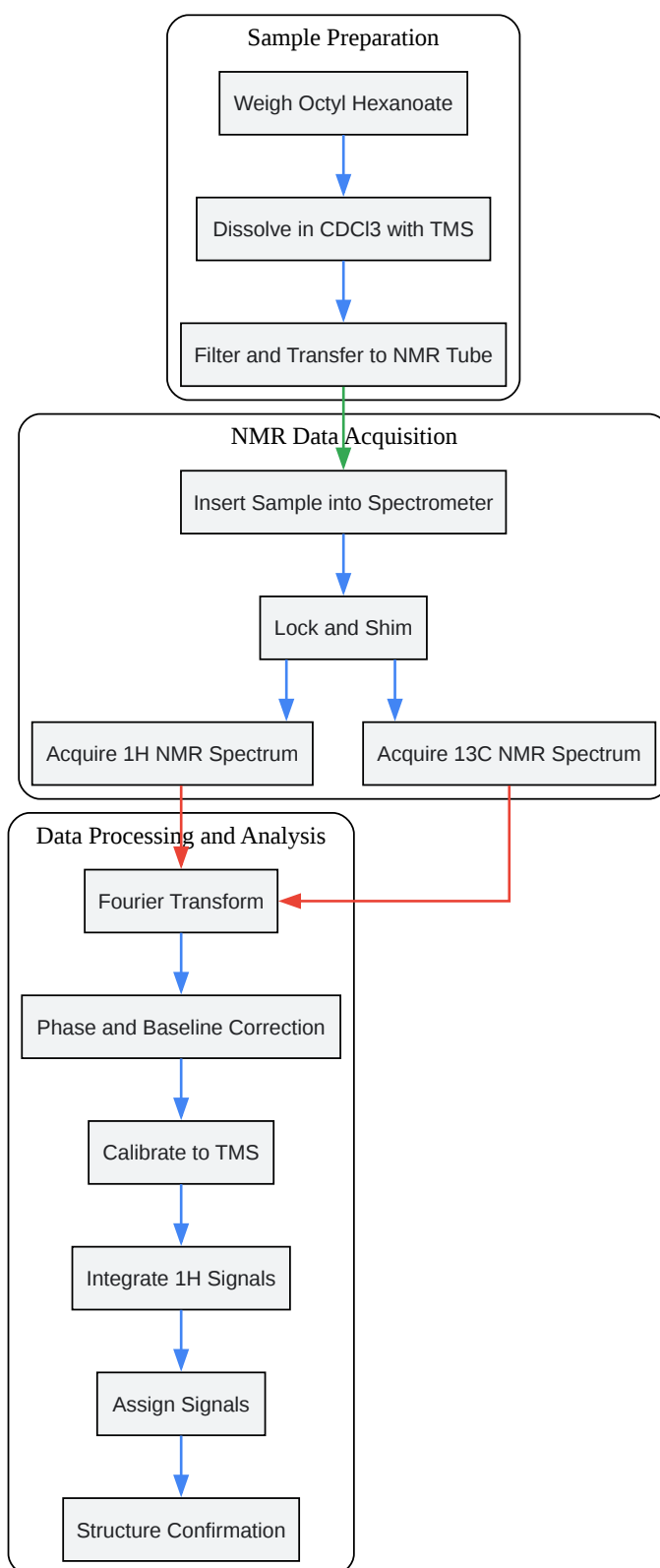
- Number of Scans: 8-16 scans are typically sufficient.
- ^{13}C NMR Acquisition Protocol:
 - Use the same locked and shimmed sample.
 - Employ a standard pulse-acquire experiment with proton decoupling.
 - Key acquisition parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay (D1): 2 seconds
 - Number of Scans: 128-1024 scans, depending on the sample concentration.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Pick the peaks and assign the chemical shifts for both ^1H and ^{13}C spectra.

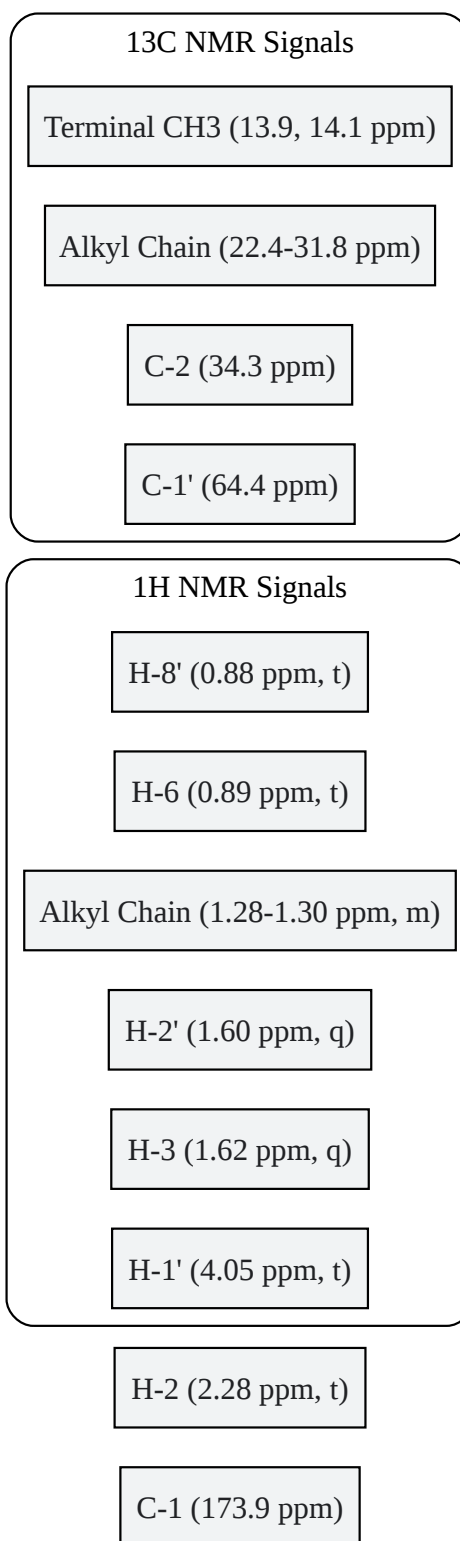
Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the NMR signals.



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Caption: Experimental workflow for NMR characterization.



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Caption: Structure-spectra correlation map.

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References

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